2-Oxo-2-phenylethyl 2'-nitrobiphenyl-4-carboxylate
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Overview
Description
2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a nitro group, a biphenyl structure, and a carboxylate ester
Preparation Methods
The synthesis of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the esterification of 2-oxo-2-phenylethyl alcohol with 2’-nitro-[1,1’-biphenyl]-4-carboxylic acid under acidic conditions. Industrial production methods may involve the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2’-NITRO-[1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the biphenyl structure can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
2-OXO-2-PHENYLETHYL ACETATE: This compound lacks the nitro group and has different reactivity and applications.
2-OXO-2-PHENYLETHYL 3-NITROBENZOATE: This compound has a similar structure but with a different aromatic substitution pattern, leading to different chemical and biological properties.
Properties
Molecular Formula |
C21H15NO5 |
---|---|
Molecular Weight |
361.3 g/mol |
IUPAC Name |
phenacyl 4-(2-nitrophenyl)benzoate |
InChI |
InChI=1S/C21H15NO5/c23-20(16-6-2-1-3-7-16)14-27-21(24)17-12-10-15(11-13-17)18-8-4-5-9-19(18)22(25)26/h1-13H,14H2 |
InChI Key |
VIEXKDDMOWQVAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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